molecular formula C19H22FN5O3 B2558308 7-(2-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 838891-36-4

7-(2-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2558308
CAS RN: 838891-36-4
M. Wt: 387.415
InChI Key: CAGFNTGRVNDXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H22FN5O3 and its molecular weight is 387.415. The purity is usually 95%.
BenchChem offers high-quality 7-(2-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Structure and Molecular Interaction

Compounds with a purine-2,6-dione backbone, similar to "7-(2-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione," have been extensively studied for their unique chemical structure and molecular interactions. For instance, the crystal structure analysis of 8-amino-7-(4-morpholinobutyl)theophylline reveals typical geometry within the purine fused-ring system and notable molecular interactions in the crystal, facilitated by hydrogen bonds, which are crucial for the compound's biological activities (Karczmarzyk & Pawłowski, 1997).

Biological Activity and Pharmacological Potential

The synthesis and investigation of pyrimidine linked with morpholinophenyl derivatives demonstrate significant biological activities, including larvicidal effects. This research underlines the potential of purine derivatives in developing new compounds with targeted biological activities, such as pest control and potentially therapeutic applications (Gorle et al., 2016).

properties

IUPAC Name

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3/c1-22-17-16(18(26)23(2)19(22)27)25(11-13-5-3-4-6-14(13)20)15(21-17)12-24-7-9-28-10-8-24/h3-6H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGFNTGRVNDXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

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